Antibacterial Activity: 5-(2-Oxoindolin-3-ylidene) Derivatives Are Inactive, While 5-Nitro-Heteroarylidene Analogs Achieve Sub-μg/mL Potency
In a direct head-to-head study comparing 5-(2-oxoindolin-3-ylidene) derivatives (series 8) with 5-nitro-heteroarylidene analogs (series 5–7) within the same 2-thiazolylimino-4-thiazolidinone scaffold, the oxoindolinylidene-substituted compounds 8a–d exhibited dramatically inferior antibacterial activity. The study explicitly concluded that 'introduction of a 2-oxoindoline moiety on position 5 of thiazolidinone significantly diminishes the antibacterial activity' [1]. Compounds 8b–d with attached 2-oxoindoline groups did not show any antibacterial activity, while compound 8a displayed only moderate activity at concentrations <50 μg/mL against Gram-positive strains. In contrast, 5-nitrofuran analog 5a achieved MIC values of 0.39 μg/mL against P. aeruginosa and 0.006–1.56 μg/mL against Gram-positive organisms, representing a potency difference exceeding 30-fold [1].
| Evidence Dimension | Antibacterial activity (MIC) |
|---|---|
| Target Compound Data | Compound 8a (5-(2-oxoindolin-3-ylidene) derivative): moderate activity at <50 μg/mL against Gram-positive strains; compounds 8b–8d: no activity. No significant activity against Gram-negative organisms |
| Comparator Or Baseline | Compound 5a (5-nitrofuran analog): MIC = 0.006–1.56 μg/mL against Gram-positive bacteria; MIC = 0.39 μg/mL against P. aeruginosa; MIC = 0.39–12.5 μg/mL against E. coli and K. pneumoniae |
| Quantified Difference | >30-fold reduction in potency for the oxoindolinylidene derivatives versus 5-nitro-heteroarylidene analogs |
| Conditions | Microdilution method (CLSI-based); bacterial strains: S. aureus ATCC 6538p, S. epidermidis ATCC 12228, B. subtilis ATCC 6633 (Gram-positive); E. coli ATCC 8739, K. pneumoniae ATCC 10031, P. aeruginosa ATCC 9027 (Gram-negative); reference drug: ciprofloxacin |
Why This Matters
Researchers requiring antibacterial activity must not procure the oxoindolinylidene scaffold for this purpose; the quantitative evidence demonstrates that the 5-(2-oxoindolin-3-ylidene) substitution ablates antibacterial potency, directing procurement toward anticancer, antileukemic, or kinase-inhibitor applications where the scaffold shows distinct value.
- [1] Medicinal Chemistry Research. 5-Nitro-heteroarylidene analogs of 2-thiazolylimino-4-thiazolidinones as a novel series of antibacterial agents. Med Chem Res, 2013; 22: 2293–2302. DOI: 10.1007/s00044-012-0224-6. View Source
